molecular formula C15H17NO3 B14294818 2-(4-Hydroxyphenyl)-4-methylhexahydro-1H-isoindole-1,3(2H)-dione CAS No. 114450-96-3

2-(4-Hydroxyphenyl)-4-methylhexahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B14294818
CAS No.: 114450-96-3
M. Wt: 259.30 g/mol
InChI Key: JZFMZNRIKIVITN-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenyl)-4-methylhexahydro-1H-isoindole-1,3(2H)-dione is an organic compound with a complex structure that includes a hydroxyphenyl group and a hexahydroisoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxyphenyl)-4-methylhexahydro-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-hydroxybenzaldehyde with a suitable amine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine undergoes cyclization under acidic conditions to yield the desired hexahydroisoindole derivative .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts, improved reaction conditions, and purification techniques to ensure the final product’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxyphenyl)-4-methylhexahydro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-(4-Hydroxyphenyl)-4-methylhexahydro-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Hydroxyphenyl)-4-methylhexahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Hydroxyphenyl)ethanol: Shares the hydroxyphenyl group but lacks the hexahydroisoindole core.

    4-Hydroxyphenylacetic acid: Contains the hydroxyphenyl group with a different functional group attached.

    4-Hydroxyphenylpyruvic acid: Another compound with a hydroxyphenyl group but with a keto acid functionality.

Uniqueness

2-(4-Hydroxyphenyl)-4-methylhexahydro-1H-isoindole-1,3(2H)-dione is unique due to its hexahydroisoindole core, which imparts distinct chemical and biological properties. This structural feature differentiates it from other hydroxyphenyl-containing compounds and contributes to its specific applications and reactivity.

Properties

CAS No.

114450-96-3

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

2-(4-hydroxyphenyl)-4-methyl-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione

InChI

InChI=1S/C15H17NO3/c1-9-3-2-4-12-13(9)15(19)16(14(12)18)10-5-7-11(17)8-6-10/h5-9,12-13,17H,2-4H2,1H3

InChI Key

JZFMZNRIKIVITN-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2C1C(=O)N(C2=O)C3=CC=C(C=C3)O

Origin of Product

United States

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